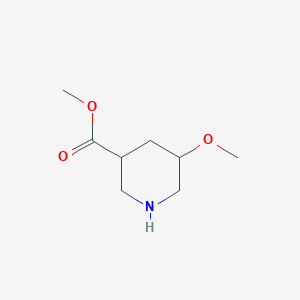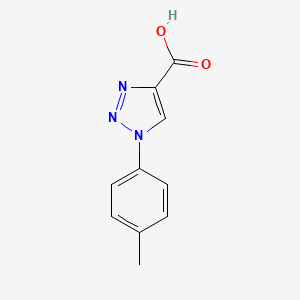![molecular formula C9H12N6O B3083273 2-Morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine CAS No. 113967-75-2](/img/structure/B3083273.png)
2-Morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine
Übersicht
Beschreibung
The compound “2-Morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . This class of compounds has been of interest due to their significant biological activities in various domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . The vast majority of biologically active TPs and their analogs described to date are synthetic compounds .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines and their analogs has been a subject of interest over the years . A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . The antiproliferative activities of the target compounds were tested against three human cancer cell lines .Molecular Structure Analysis
The molecular structure of “2-Morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines have been studied . A solid precipitate was filtered off and crystallized from dilute dioxane to give a compound as a white solid .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine” include its molecular weight of 150.1380 . Other properties such as IR spectrum and mass spectrum can also be analyzed .Wissenschaftliche Forschungsanwendungen
Antihypertensive Applications
1,2,4-Triazolo[1,5-alpha]pyrimidines, including those with morpholine moieties, have been studied for their potential as antihypertensive agents. Compounds in this class demonstrated promising activity in both in vitro and in vivo settings (Bayomi et al., 1999).
Antitumor Activity
Morpholinylchalcones derived from the triazolopyrimidine class have been synthesized and tested for their antitumor efficacy, specifically against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Certain compounds exhibited significant activity, highlighting their potential in cancer treatment (Muhammad et al., 2017).
Supramolecular Chemistry
The synthesis of new 1,2,4-triazolo[1,5-a]pyridine derivatives with different substituents, including morpholinomethylphenyl groups, revealed diverse supramolecular synthons in their crystal structures. These studies are crucial for pharmaceutical development and applications in crystal engineering (Chai et al., 2019).
Anti-Epileptic Properties
Research on novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives based on the natural product Essramycin showed significant anti-epileptic activities. The pyrimidine-7(4H)-one motif was identified as an active core for this activity, underscoring the potential of these compounds in treating epilepsy (Ding et al., 2019).
Antimicrobial Applications
Triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Some compounds in this class showed significant activity against various bacterial and fungal strains, suggesting their use as antimicrobial agents (Prajapati et al., 2014).
Antiasthma Potential
Compounds from the 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidine class were found to be effective as mediator release inhibitors, suggesting their potential use as antiasthma agents. Their pharmacological and toxicological profiles warrant further study for clinical applications (Medwid et al., 1990).
Cardiovascular Applications
Certain 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines were prepared as inhibitors of cAMP phosphodiesterase, showing potential as cardiovascular agents. These compounds, through selective binding at certain cAMP PDE sites, could improve cardiac output without increasing heart rate (Novinson et al., 1982).
Wirkmechanismus
Zukünftige Richtungen
The potential of [1,2,4]triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . Future research could focus on the development of bioactive TPs and their main biological activities in agriculture and medicinal chemistry .
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c10-7-1-2-11-8-12-9(13-15(7)8)14-3-5-16-6-4-14/h1-2H,3-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARXIXOTIYGABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202344 | |
| Record name | 2-(4-Morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine | |
CAS RN |
113967-75-2 | |
| Record name | 2-(4-Morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113967-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B3083242.png)




![8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B3083288.png)


